molecular formula C23H22N4O3S2 B13747423 alpha-((4-(Benzothiazol-2-ylazo)-m-tolyl)ethylamino)-m-toluenesulphonic acid CAS No. 29706-48-7

alpha-((4-(Benzothiazol-2-ylazo)-m-tolyl)ethylamino)-m-toluenesulphonic acid

Cat. No.: B13747423
CAS No.: 29706-48-7
M. Wt: 466.6 g/mol
InChI Key: QFZFXWNDIVQIAJ-UHFFFAOYSA-N
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Description

ALPHA-[[4-(BENZOTHIAZOL-2-YLAZO)-M-TOLYL]ETHYLAMINO]-M-TOLUENESULFONIC ACID: is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound incorporates a benzothiazole moiety, which is known for its diverse biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALPHA-[[4-(BENZOTHIAZOL-2-YLAZO)-M-TOLYL]ETHYLAMINO]-M-TOLUENESULFONIC ACID typically involves the diazotization of 2-aminobenzothiazole followed by coupling with m-toluidine. The resulting intermediate is then reacted with ethylamine and finally sulfonated to introduce the sulfonic acid group .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidative products.

    Reduction: Reduction of the azo group can yield amines, which can further participate in various chemical reactions.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The benzothiazole moiety can inhibit various enzymes, leading to its antimicrobial and anti-inflammatory properties. The azo group can also interact with cellular components, affecting cellular processes .

Properties

CAS No.

29706-48-7

Molecular Formula

C23H22N4O3S2

Molecular Weight

466.6 g/mol

IUPAC Name

3-[[4-(1,3-benzothiazol-2-yldiazenyl)-N-ethyl-3-methylanilino]methyl]benzenesulfonic acid

InChI

InChI=1S/C23H22N4O3S2/c1-3-27(15-17-7-6-8-19(14-17)32(28,29)30)18-11-12-20(16(2)13-18)25-26-23-24-21-9-4-5-10-22(21)31-23/h4-14H,3,15H2,1-2H3,(H,28,29,30)

InChI Key

QFZFXWNDIVQIAJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC(=C(C=C2)N=NC3=NC4=CC=CC=C4S3)C

Origin of Product

United States

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